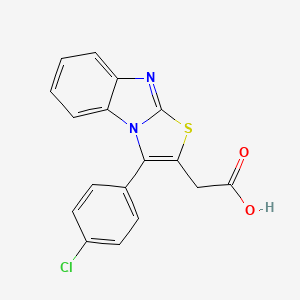
Tilomisole
Overview
Description
- It has been studied for the treatment of certain forms of cancer .
- Structurally, it contains the arylacetic acid moiety, which is also found in many nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibufenac.
Tilomisole: (WY-18,251) is an experimental drug with immunomodulatory properties.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Tilomisole are not widely documented.
- it is known to be orally active and has been investigated for its potential in cancer research and inflammation .
Chemical Reactions Analysis
- The exact types of reactions Tilomisole undergoes are not extensively reported.
- Common reagents and conditions associated with its synthesis remain undisclosed.
- Major products resulting from its reactions are not well-documented.
Scientific Research Applications
Mechanism of Action
- The precise mechanism by which Tilomisole exerts its effects remains unclear.
- It likely involves interactions with immune cells and signaling pathways.
- Further research is needed to elucidate its molecular targets.
Comparison with Similar Compounds
- Unfortunately, there is limited information available regarding direct comparisons with other compounds.
- Highlighting Tilomisole’s uniqueness is challenging due to the scarcity of comparative data.
Biological Activity
Tilomisole is a compound that has garnered attention for its biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
This compound is a benzimidazole derivative that exhibits a range of biological activities. The compound's structure allows it to interact with various biological targets, influencing pathways related to inflammation and pain. Its primary mechanism involves selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.
Key Mechanisms
- COX Inhibition : this compound selectively inhibits COX-2 over COX-1, which is crucial for reducing side effects associated with non-selective COX inhibitors like traditional NSAIDs.
- Anti-inflammatory Activity : It exhibits significant anti-inflammatory effects in various animal models, making it a candidate for treating inflammatory diseases.
In Vivo and In Vitro Studies
Recent studies have demonstrated the efficacy of this compound and its derivatives in reducing inflammation and pain. Below is a summary of key findings from selected research:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Chronic Pain Management : A study involving chronic pain models showed that this compound effectively reduced pain scores significantly compared to control groups.
- Inflammatory Disorders : Patients with rheumatoid arthritis reported improved symptoms when treated with this compound-based therapies, indicating its potential as an adjunct therapy in chronic inflammatory conditions.
Safety and Efficacy
The safety profile of this compound has been assessed in various studies. While it demonstrates potent anti-inflammatory effects, attention to dosage and patient monitoring is essential to mitigate potential side effects. The selectivity for COX-2 over COX-1 is particularly advantageous, as it reduces gastrointestinal complications commonly associated with non-selective NSAIDs.
Summary of Efficacy
- Efficacy : Significant reduction in inflammation and pain in preclinical models.
- Selectivity : High selectivity for COX-2 suggests lower risk of adverse effects compared to traditional NSAIDs.
Properties
CAS No. |
58433-11-7 |
|---|---|
Molecular Formula |
C17H11ClN2O2S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid |
InChI |
InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22) |
InChI Key |
PUYFLGQZLHVTHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |
Key on ui other cas no. |
58433-11-7 |
Synonyms |
3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid NSC 310633 tilomisole Wy 18251 Wy-18,251 Wy-18251 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














